
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting the activity of this pathway, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the NF-κB pathway. It has also been shown to inhibit the growth of cancer cells. In addition, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been shown to have neuroprotective effects and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is that it is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied and its mechanism of action is well understood. However, one limitation of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. One area of research is the development of new drugs based on N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. Another area of research is the study of the potential therapeutic applications of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new synthesis methods for N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide could lead to more efficient production of the compound.
Méthodes De Synthèse
The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide involves the reaction of 4,5,6,7-tetrahydrobenzofuran-4-carboxylic acid with pyridine-3-carboxylic acid and thionyl chloride. The resulting product is then treated with ammonia to yield N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is relatively straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(10-3-2-7-15-9-10)16-12-4-1-5-13-11(12)6-8-18-13/h2-3,6-9,12H,1,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWQSXTYLZJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
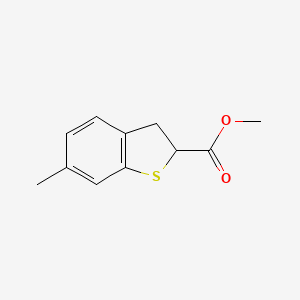
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
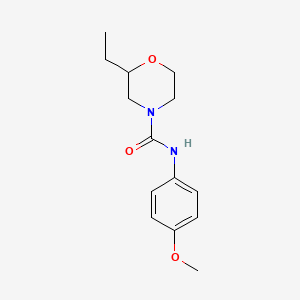
![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
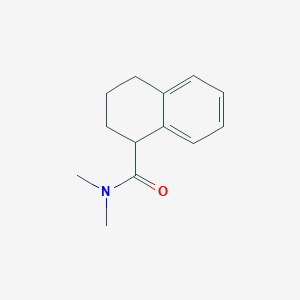
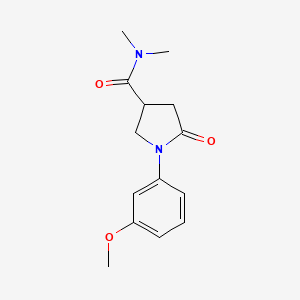
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
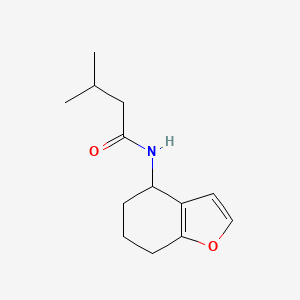
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

